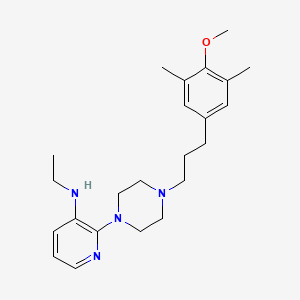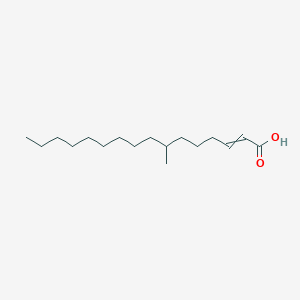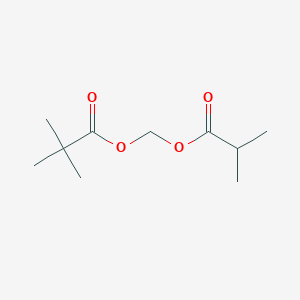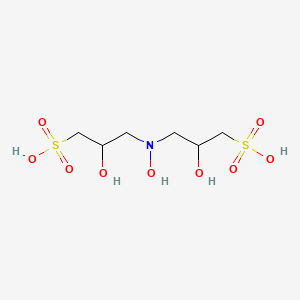
N-(3-(3,5-Dimethyl-4-methoxyphenyl)propyl)-N'-(3-ethylamino-2-pyridinyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(3,5-Dimethyl-4-methoxyphenyl)propyl)-N’-(3-ethylamino-2-pyridinyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3,5-Dimethyl-4-methoxyphenyl)propyl)-N’-(3-ethylamino-2-pyridinyl)piperazine typically involves multi-step organic reactions. The starting materials may include 3,5-dimethyl-4-methoxybenzaldehyde, 3-ethylamino-2-pyridine, and piperazine. The synthetic route may involve:
Condensation Reaction: Combining 3,5-dimethyl-4-methoxybenzaldehyde with a suitable alkylating agent to form the intermediate.
Nucleophilic Substitution: Reacting the intermediate with piperazine to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The process may include:
Automated Synthesis: Using automated systems to control reaction parameters.
Continuous Flow Chemistry: Employing continuous flow reactors for efficient production.
Quality Control: Implementing rigorous quality control measures to ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(3,5-Dimethyl-4-methoxyphenyl)propyl)-N’-(3-ethylamino-2-pyridinyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N-(3-(3,5-Dimethyl-4-methoxyphenyl)propyl)-N’-(3-ethylamino-2-pyridinyl)piperazine has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-(3,5-Dimethyl-4-methoxyphenyl)propyl)-N’-(3-ethylamino-2-pyridinyl)piperazine involves its interaction with specific molecular targets. These may include:
Receptor Binding: Binding to specific receptors in the body, such as neurotransmitter receptors.
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in disease pathways.
Signal Transduction: Modulating signal transduction pathways to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-(3,5-Dimethyl-4-methoxyphenyl)propyl)-N’-(3-ethylamino-2-pyridinyl)piperazine: can be compared with other piperazine derivatives such as:
Uniqueness
The uniqueness of N-(3-(3,5-Dimethyl-4-methoxyphenyl)propyl)-N’-(3-ethylamino-2-pyridinyl)piperazine lies in its specific structural features, such as the presence of the 3-ethylamino-2-pyridinyl group, which may confer unique pharmacological properties compared to other similar compounds.
Propriétés
Numéro CAS |
122002-78-2 |
|---|---|
Formule moléculaire |
C23H34N4O |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
N-ethyl-2-[4-[3-(4-methoxy-3,5-dimethylphenyl)propyl]piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C23H34N4O/c1-5-24-21-9-6-10-25-23(21)27-14-12-26(13-15-27)11-7-8-20-16-18(2)22(28-4)19(3)17-20/h6,9-10,16-17,24H,5,7-8,11-15H2,1-4H3 |
Clé InChI |
JFRHRJPVUXSSAW-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C(N=CC=C1)N2CCN(CC2)CCCC3=CC(=C(C(=C3)C)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Hydroxybicyclo[2.2.1]heptan-2-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279961.png)


![2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14279993.png)
![6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate](/img/structure/B14279998.png)
![Acetic acid, [2-methoxy-4-[[(1-oxononyl)amino]methyl]phenoxy]-](/img/structure/B14280006.png)



dimethylsilane](/img/structure/B14280037.png)

![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-](/img/structure/B14280042.png)
![1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene](/img/structure/B14280058.png)

